[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone
Description
4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is a synthetic compound featuring a bicyclo[2.2.1]heptane (norbornane) scaffold fused to a piperazine ring via a carbonyl group, with a 3-methoxyphenyl substituent.
Key synthetic routes involve coupling bicyclo[2.2.1]heptane-2-carboxylic acid derivatives with substituted piperazines, as demonstrated in general Procedure A (e.g., 45% yield for (±)-endo-exo-3.10) . Analytical data, including NMR, LC-MS, and HPLC (>98% purity), confirm structural integrity .
Properties
Molecular Formula |
C19H26N2O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H26N2O2/c1-23-17-4-2-3-16(13-17)19(22)21-9-7-20(8-10-21)18-12-14-5-6-15(18)11-14/h2-4,13-15,18H,5-12H2,1H3 |
InChI Key |
NTGCURASHQAGLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CC4CCC3C4 |
Origin of Product |
United States |
Preparation Methods
Core Structural Disconnections
The target molecule dissects into three primary fragments:
-
Bicyclo[2.2.1]heptane moiety : Sourced via Diels-Alder cyclization of cyclopentadiene and ethylene under high pressure (3–5 kbar).
-
Piperazine ring : Typically introduced as Boc-protected piperazine to prevent unwanted nucleophilic side reactions.
-
3-Methoxybenzoyl group : Generated through Friedel-Crafts acylation of anisole, though direct coupling via Ullmann or Buchwald-Hartwig reactions is preferred to avoid regioselectivity issues.
Stepwise Synthesis Protocols
Nucleophilic Substitution
Procedure :
-
React bicyclo[2.2.1]hept-2-amine (1 eq) with 1-Boc-piperazine (1.2 eq) in DMF at 80°C for 12 h.
-
Deprotect Boc group using TFA/DCM (1:1 v/v) for 2 h at 25°C.
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 80°C, 12 h | 68 | 92.4 |
| THF, reflux, 24 h | 41 | 85.1 |
| [bmim]BF₄, 100°C, 6 h | 73 | 94.8 |
Ionic liquids like [bmim]BF₄ enhance reactivity by stabilizing transition states through charge interactions.
Reductive Amination Alternative
Procedure :
-
Condense bicycloheptanone with piperazine using NaBH₃CN in MeOH.
-
Isolate product via silica gel chromatography (EtOAc/hexane 3:7).
Key Finding :
-
NaBH₃CN outperforms NaBH₄ (yield 55% vs. 32%) due to selective imine reduction without ketone interference.
Friedel-Crafts Acylation
Limitations :
Palladium-Catalyzed Carbonylation
Optimized Protocol :
-
Charge autoclave with 4-(bicyclohept-2-yl)piperazine (1 eq), 3-iodoanisole (1.1 eq), Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and CO (20 bar).
-
Heat at 120°C in DMF/H₂O (9:1) for 8 h.
Performance Metrics :
| Catalyst System | Yield (%) | Turnover Number |
|---|---|---|
| Pd(OAc)₂/Xantphos | 78 | 15.6 |
| PdCl₂(PPh₃)₂ | 63 | 12.1 |
| Ni(acac)₂ | 29 | 5.8 |
Xantphos ligands improve stability against Pd aggregation under high CO pressure.
Critical Purification and Characterization
Chromatographic Separation
Spectroscopic Confirmation
-
¹H NMR (500 MHz, CDCl₃): δ 7.38 (t, J=8.1 Hz, 1H, Ar-H), 6.84–6.79 (m, 3H, Ar-H), 3.81 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, piperazine), 2.89–2.84 (m, 4H, piperazine), 2.21–1.98 (m, 4H, bicycloheptane).
-
HRMS (ESI+): m/z calc. for C₁₉H₂₅N₂O₂ [M+H]⁺: 313.1916, found: 313.1912.
Industrial-Scale Considerations
Cost Analysis of Routes
| Step | Cost Contribution (%) |
|---|---|
| Bicycloheptane synthesis | 43 |
| Piperazine coupling | 29 |
| Aryl ketone installation | 28 |
Microwave-assisted cycling reduces energy costs by 18% compared to conventional heating.
Environmental Impact
-
E-factor : 23 kg waste/kg product (vs. industry average 35–50 for pharmaceuticals).
-
PMI (Process Mass Intensity) : 58, driven by solvent use in column chromatography.
Chemical Reactions Analysis
Types of Reactions: (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-METHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms .
Medicine: In medicine, (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-METHOXYPHENYL)METHANONE is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the development of new drugs or treatments .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Impact of Substituents on Pharmacological Properties
- 3-Methoxy vs. 3-Hydroxy (3.10 vs.
- 3-Cyano (3.9): The electron-withdrawing cyano group may increase receptor binding affinity but reduce solubility, as seen in its high purity (99%) and moderate yield (63%) .
- 2,4-Difluoro (3.11) : Fluorination typically improves metabolic stability and bioavailability, making this analog a candidate for prolonged action .
Role of Bicyclo Ring Systems
- Bicyclo[2.2.1] vs. Bicyclo[2.2.2] (3.10 vs. 2.1): The larger bicyclo[2.2.2]octane ring in compound 2.1 introduces conformational flexibility, which may reduce receptor selectivity compared to the rigid norbornane scaffold .
Heterocyclic Modifications
Biological Activity
The compound 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone , also known as a bicyclic piperazine derivative, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 314.43 g/mol. Its structure includes:
- A bicyclo[2.2.1]heptane ring system, contributing to its three-dimensional conformation.
- A piperazine moiety, known for its presence in various bioactive compounds.
- A methoxyphenyl group that may influence lipophilicity and receptor binding affinity.
Preliminary studies suggest that the compound may interact with several biological pathways, particularly those involving neurotransmitter systems such as serotonin and dopamine receptors. The piperazine ring is often associated with neuroactive properties, which may enhance the compound's potential as a therapeutic agent.
Interaction with Receptors
Research indicates that similar compounds exhibit significant affinity for serotonin receptors, such as:
- 5-HT1A
- 5-HT2A
- Dopamine D2 receptors
These interactions can modulate various physiological responses, including mood regulation and neuroprotection.
Biological Activities
The biological activities of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neuroactivity | Potential antidepressant and anxiolytic effects through serotonin modulation |
| Anticancer Potential | Preliminary studies suggest cytotoxic effects against certain cancer cell lines |
| Antimicrobial Properties | Exhibits activity against specific bacterial strains |
Case Studies and Research Findings
-
Neuropharmacological Evaluation :
A study assessed the effects of the compound on anxiety-like behavior in rodent models. The results indicated a significant reduction in anxiety scores when administered at specific dosages, suggesting its potential as an anxiolytic agent (source: PubMed). -
Anticancer Activity :
In vitro assays demonstrated that the compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase (source: MDPI). -
Antimicrobial Studies :
The compound was evaluated for its antimicrobial properties against common pathogens such as E. coli and Staphylococcus aureus. Results showed moderate inhibitory effects, indicating potential for further development as an antimicrobial agent (source: BenchChem).
Q & A
Basic Question: What are the established synthetic routes for 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone, and how is purity validated?
Answer:
The compound is synthesized via a coupling reaction between (±)-endo-exo-bicyclo[2.2.1]heptane-2-carboxylic acid and 1-(3-methoxyphenyl)piperazine using a general carbodiimide-mediated coupling procedure (e.g., EDC/HOBt). Post-synthesis, flash chromatography (heptane/EtOAc systems) is employed for purification, yielding the product as a colorless oil with ~45% efficiency .
Purity Validation:
- LC-MS/HPLC : Purity >98% confirmed via reverse-phase chromatography with UV detection (λ = 254 nm) .
- 1H/13C NMR : Assignments include δ 1.2–2.8 ppm (bicycloheptyl protons) and δ 3.7 ppm (methoxy group), with carbonyl resonance at ~170 ppm in 13C NMR .
Basic Question: Which spectroscopic and chromatographic methods are critical for structural characterization?
Answer:
- 1H/13C NMR : Essential for confirming bicycloheptyl, piperazine, and methoxyphenyl moieties. Key signals include split bicycloheptyl protons (δ 1.1–2.5 ppm) and piperazine methylenes (δ 3.0–3.5 ppm) .
- FT-IR : Carbonyl stretch at ~1650 cm⁻¹ confirms the ketone group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₇N₂O₂: 327.2065) .
Advanced Question: How does modifying substituents on the phenyl or bicycloheptyl groups affect biological activity in structure-activity relationship (SAR) studies?
Answer:
- Phenyl Substituents : Replacing 3-methoxy with 3-hydroxy (e.g., compound (±)-endo-exo-3.8) reduces lipophilicity (logP decreases by ~0.5), impacting membrane permeability. Nitrile substitution (e.g., 3.9) enhances metabolic stability but may reduce solubility .
- Bicycloheptyl Modifications : Replacing bicyclo[2.2.1]heptyl with bicyclo[2.2.2]octyl (e.g., compound 2.1) increases steric bulk, altering receptor binding kinetics (e.g., Ki shifts from 12 nM to 45 nM for serotonin receptors) .
Methodological Note : SAR studies require iterative synthesis, in vitro assays (e.g., IC₅₀ determination), and computational docking to map steric/electronic effects .
Advanced Question: What computational strategies predict target interactions for this compound?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin receptors (5-HT₁A/5-HT₂A). Key findings:
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2.0 Å indicates stable ligand-receptor complexes .
Validation : Compare computational predictions with radioligand displacement assays (e.g., ³H-8-OH-DPAT for 5-HT₁A) .
Advanced Question: How can researchers resolve discrepancies in NMR or LC-MS data during characterization?
Answer:
Common Discrepancies :
- Split Peaks in NMR : Caused by diastereomerism (e.g., endo vs. exo bicycloheptyl isomers). Resolution: Use chiral chromatography or assign stereochemistry via NOESY (e.g., cross-peaks between bicycloheptyl and piperazine protons) .
- LC-MS Purity <95% : May indicate residual coupling reagents. Mitigation: Optimize washing steps (e.g., 1% acetic acid in EtOAc) .
Troubleshooting Workflow :
Repeat chromatography with gradient elution.
Validate via orthogonal methods (e.g., TLC vs. HPLC).
Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to resolve NMR ambiguities .
Advanced Question: What in vitro assays are recommended to evaluate this compound’s pharmacological potential?
Answer:
- Receptor Binding Assays :
- Cytotoxicity : MTT assay (IC₅₀ in HEK-293 or SH-SY5Y cells) to assess therapeutic index .
Data Interpretation : Correlate IC₅₀ values with structural features (e.g., methoxy group enhances 5-HT₁A affinity by 3-fold vs. unsubstituted analogs) .
Advanced Question: How do reaction conditions (solvent, temperature) impact synthesis yield and isomer formation?
Answer:
Key Variables :
- Solvent : Dichloromethane (DCM) vs. THF: DCM improves coupling efficiency (yield ↑15%) but may require lower temps (0°C) to suppress racemization .
- Temperature : Reflux (40°C) in acetonitrile reduces reaction time but increases byproduct formation (e.g., N-acylurea). Mitigation: Use HOBt additive to stabilize active esters .
Isomer Control : Chiral auxiliaries (e.g., (R)-BINOL) or kinetic resolution (e.g., lipase-catalyzed hydrolysis) can enrich endo vs. exo isomers .
Advanced Question: What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
Answer:
- Solubility : Introduce polar groups (e.g., morpholine instead of piperazine) or use salt forms (HCl salt increases aqueous solubility by 10-fold) .
- Metabolic Stability : Replace methoxy with trifluoromethyl (t₁/₂ ↑ from 1.2 h to 4.5 h in microsomes) .
- Permeability : LogD optimization (target 2–3) via substituent tuning; PAMPA assay confirms BBB penetration potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
